REACTION_CXSMILES
|
[C:1]([C:3]([C:15]([O:17][CH3:18])=[O:16])=[N:4][C:5](C)=[C:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)#[N:2].C(C(OC)=NC=C(N)C1C=CC=CC1=C=O)#N>>[CH3:18][O:17][C:15]([C:3]1[C:1]([NH2:2])=[N:13][C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:5][N:4]=1)=[O:16]
|
Name
|
1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(=NC(=C(C1=CC=CC=C1)N)C)C(=O)OC
|
Name
|
1-cyano-1-methoxy-carbonyl-4-amino-4-phenyl-2-aza-1,3-butadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(=NC=C(C1C(C=CC=C1)=C=O)N)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(N=C1N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |